molecular formula C11H10FN3O3 B11800967 2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol

2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol

Cat. No.: B11800967
M. Wt: 251.21 g/mol
InChI Key: SLFPVKIACVRBMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluorophenyl group and a nitro group attached to the pyrazole ring, along with an ethanol moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. . The nitro group is usually introduced through nitration reactions using nitric acid or other nitrating agents. Finally, the ethanol moiety can be added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br₂) and Lewis acids (e.g., AlCl₃).

Major Products Formed

    Oxidation: Formation of 2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)acetic acid.

    Reduction: Formation of 2-(5-(2-Fluorophenyl)-4-amino-1H-pyrazol-1-yl)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorophenyl group may enhance the compound’s binding affinity to specific targets, while the pyrazole ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to the combination of its functional groups and the pyrazole core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10FN3O3

Molecular Weight

251.21 g/mol

IUPAC Name

2-[5-(2-fluorophenyl)-4-nitropyrazol-1-yl]ethanol

InChI

InChI=1S/C11H10FN3O3/c12-9-4-2-1-3-8(9)11-10(15(17)18)7-13-14(11)5-6-16/h1-4,7,16H,5-6H2

InChI Key

SLFPVKIACVRBMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2CCO)[N+](=O)[O-])F

Origin of Product

United States

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